

Application Note: Quantification of Afloqualone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Afloqualone

Cat. No.: B1666628

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Afloqualone is a centrally acting muscle relaxant of the quinazoline family.[1] Accurate and reliable quantification of **afloqualone** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **afloqualone** in human plasma samples. Two distinct sample preparation methodologies, liquid-liquid extraction (LLE) and protein precipitation (PP), are presented, offering flexibility based on laboratory workflow and sample concentration.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for **afloqualone** quantification.

Table 1: Method Validation Parameters[2]

Parameter	Result
Limit of Quantification (LOQ)	0.5 ng/mL
Limit of Detection (LOD)	0.1 ng/mL
Precision (CV%)	< 11.8%
Accuracy	> 91.5%

Table 2: LC-MS/MS Instrument Parameters

Parameter	Setting
Liquid Chromatography	
Column	Reversed-phase C18
Mobile Phase	0.1% Formic acid in Acetonitrile : 0.1% Formic acid in Water (80:20, v/v)
Flow Rate	0.2 mL/min
Injection Volume	10 µL
Column Temperature	40 °C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Monitored Transitions	See Table 3
Source Temperature	150 °C
Desolvation Temperature	400 °C

Table 3: MRM Transitions for **Afloqualone** and Internal Standard (Methaqualone)[2]

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Afloqualone	284	146
Methaqualone (IS) - Method 1	251	117
Methaqualone (IS) - Method 2	251	131

Experimental Protocols

Two validated methods for sample preparation are provided below. Methaqualone is utilized as the internal standard (IS) for both protocols.[\[2\]](#)

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is recommended for its sample cleanliness.

Materials:

- Human plasma samples
- **Afloqualone** and Methaqualone reference standards
- Methyl tertiary-butyl ether (MTBE)
- 0.1% Formic acid in Acetonitrile
- 0.1% Formic acid in Water
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- **Sample Aliquoting:** Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
- **Internal Standard Spiking:** Add 20 µL of the methaqualone internal standard solution to each plasma sample.
- **Extraction:** Add 1 mL of methyl tertiary-butyl ether to each tube.
- **Vortexing:** Vortex the tubes for 5 minutes to ensure thorough mixing.
- **Centrifugation:** Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
- **Supernatant Transfer:** Carefully transfer the upper organic layer to a new clean tube.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- **Reconstitution:** Reconstitute the dried residue with 100 µL of the mobile phase (0.1% formic acid in Acetonitrile: 0.1% formic acid in Water, 80:20 v/v).
- **Vortexing:** Vortex briefly to dissolve the residue.
- **Sample Transfer:** Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This method offers a simpler and faster workflow. However, for plasma samples with high concentrations of **afloqualone** (>7 ng/mL), this method may yield approximately 20% higher concentrations compared to the LLE method.

Materials:

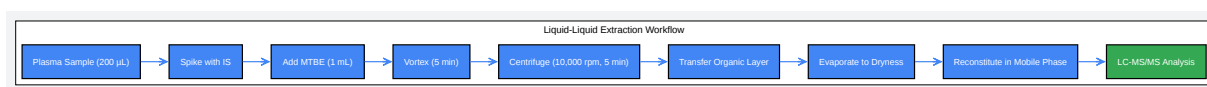
- Human plasma samples
- **Afloqualone** and Methaqualone reference standards

- Methanol
- 10% Zinc Sulfate (ZnSO_4) solution
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge

Procedure:

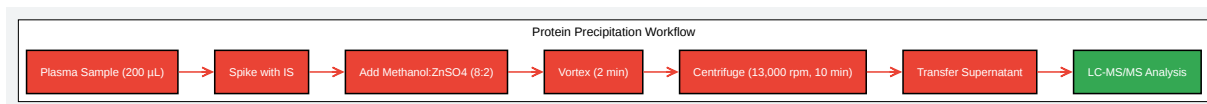
- Sample Aliquoting: Pipette 200 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 20 μL of the methaqualone internal standard solution to each plasma sample.
- Precipitation: Add 800 μL of an organic mixture (Methanol:10% ZnSO_4 = 8:2, v/v) to each tube.
- Vortexing: Vortex the tubes for 2 minutes to precipitate the plasma proteins.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations



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Caption: Liquid-Liquid Extraction (LLE) workflow for **afloqualone** quantification.



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Caption: Protein Precipitation (PP) workflow for **afloqualone** quantification.

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References

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- 2. Determination of afloqualone in human plasma using liquid chromatography/tandem mass spectrometry: Application to pharmacokinetic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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